Ethyl 3-chloroisonicotinate

Übersicht

Beschreibung

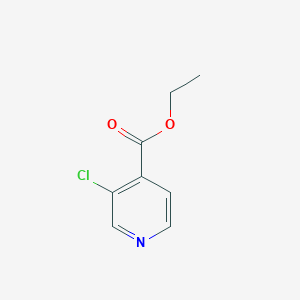

Ethyl 3-chloroisonicotinate (CAS: 211678-96-5) is a halogenated pyridine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. Its structure consists of a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl ester group at the 4-position. Key identifiers include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 3-chloroisonicotinate can be synthesized through the esterification of 3-chloroisonicotinic acid with ethanol in the presence of a suitable catalyst. One common method involves refluxing 3-chloroisonicotinic acid with ethanol and a catalytic amount of sulfuric acid . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification of 3-chloroisonicotinic acid with ethanol under controlled temperature and pressure conditions, followed by purification steps such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-chloroisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to yield 3-chloroisonicotinic acid and ethanol under acidic or basic conditions.

Reduction: The compound can be reduced to form ethyl 3-aminonicotinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Ethyl 3-aminonicotinate, ethyl 3-thioisonicotinate.

Hydrolysis: 3-chloroisonicotinic acid, ethanol.

Reduction: Ethyl 3-aminonicotinate.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-chloroisonicotinate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-tubercular and anti-inflammatory activities.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of ethyl 3-chloroisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 3-position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group allows for better cell membrane permeability, facilitating its entry into cells and interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of ethyl 3-chloroisonicotinate with its analogs, focusing on substituent positions, functional groups, and applications.

Structural and Functional Differences

Research Findings and Limitations

- Collision Cross-Section Data : this compound has predicted collision cross-sections (e.g., 69.0 Ų for [M+H]⁺), but experimental validation is absent .

- Safety Profiles : Ethyl 2-chloro-3-nitroisonicotinate requires stringent handling (e.g., protective gear, specialized waste disposal) due to its hazardous nitro group , whereas this compound poses moderate risks (H302, H315) .

- Commercial Availability : this compound is sold by suppliers like Arctom and Bide (95+% purity), priced at ~¥17,730/g for analogs like ethyl 2-chloro-3-nitroisonicotinate .

Biologische Aktivität

Ethyl 3-chloroisonicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on antimicrobial and anticancer effects, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 201.63 g/mol

- CAS Number : 100131-10-1

This compound exhibits its biological effects through various mechanisms, including:

- Interaction with Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Some key findings include:

- Inhibition of Bacterial Growth : Studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship (SAR) : The presence of the chloro group enhances the compound's reactivity, potentially increasing its efficacy as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and renal cancer (UO31) cells. Notably, it demonstrated significant growth inhibition in these lines, suggesting its potential as a chemotherapeutic agent .

- Case Study Insights : In one study, derivatives of isonicotinic acid were evaluated for their anticancer properties, revealing that compounds similar to this compound showed promising results in inhibiting tumor growth .

Table 2: Cytotoxicity Profile of this compound

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives showed that this compound had significant antibacterial activity against common pathogens, reinforcing its potential use in treating bacterial infections .

- Anticancer Activity Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-chloroisonicotinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 3-chloroisonicotinic acid using ethanol under acidic catalysis or via nucleophilic substitution of a halogenated precursor. Key variables include temperature (optimal range: 60–80°C), solvent polarity, and catalyst concentration (e.g., H₂SO₄ or thionyl chloride). Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is enhanced through recrystallization in solvents like ethanol/water mixtures. Researchers should replicate and modify protocols from peer-reviewed methodologies, ensuring reproducibility by documenting deviations .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the ester group and chloro-substitution pattern (e.g., downfield shifts for aromatic protons adjacent to chlorine). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹. Mass spectrometry (MS) validates molecular weight (m/z 201.6 for [M+H]⁺). Researchers must calibrate instruments using standards and cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .

Q. What are the best practices for optimizing solvent selection in the recrystallization of this compound?

Solubility trials in gradient systems (e.g., ethanol/hexane, acetone/water) should be conducted at varying temperatures. High-purity crystals are obtained by slow cooling saturated solutions. Researchers must report solvent ratios, cooling rates, and percent recovery to enable replication. Contamination risks are minimized using activated charcoal during hot filtration. Method validation via melting point consistency (±2°C) and HPLC purity (>98%) is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a precursor?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic chlorination) require kinetic isotope effect studies, trapping intermediates (e.g., using TEMPO for radicals), and computational modeling (DFT). For example, comparing activation energies for competing pathways using Gaussian or ORCA software can validate hypotheses. Cross-disciplinary collaboration with theoretical chemists ensures alignment between experimental and computational data .

Q. What statistical methods are appropriate for analyzing variability in catalytic efficiency when using this compound in heterocyclic synthesis?

Multivariate ANOVA identifies significant factors (e.g., catalyst loading, temperature). Response Surface Methodology (RSM) models nonlinear relationships, while principal component analysis (PCA) reduces dimensionality in datasets. Researchers must report confidence intervals (95%) and effect sizes to distinguish between statistical and practical significance. Outliers should be scrutinized for methodological errors (e.g., inconsistent stirring rates) .

Q. How can density functional theory (DFT) simulations predict the reactivity of this compound in novel synthetic pathways?

DFT calculations (B3LYP/6-31G* basis set) optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validation involves comparing predicted vs. experimental reaction rates (e.g., Arrhenius plots). Open-source tools like NWChem or commercial software (Gaussian) are recommended for reproducibility .

Eigenschaften

IUPAC Name |

ethyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSAFDGQUZWUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376265 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211678-96-5 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.